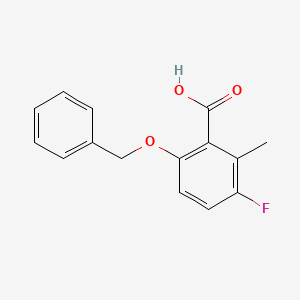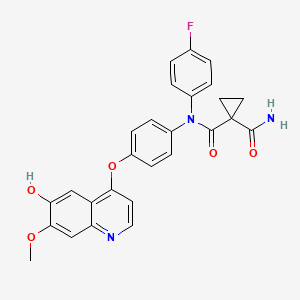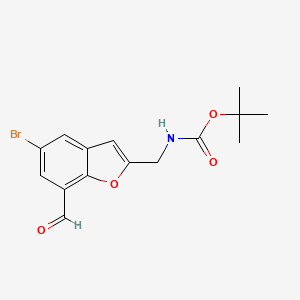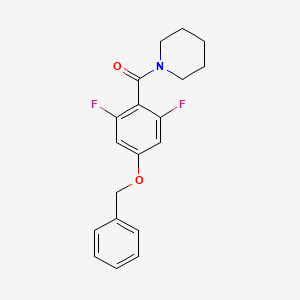
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a benzyloxy group, two fluorine atoms, and a piperidinyl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting 4-hydroxy-2,6-difluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidinyl group.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the methanone group to a methanol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- (4-(Benzyloxy)-2,6-difluorophenyl)(morpholin-4-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(azepan-1-yl)methanone
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidinyl group, which imparts specific pharmacological properties. The combination of the benzyloxy and difluorophenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C19H19F2NO2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(2,6-difluoro-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19F2NO2/c20-16-11-15(24-13-14-7-3-1-4-8-14)12-17(21)18(16)19(23)22-9-5-2-6-10-22/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2 |
InChIキー |
DEMNYEDANJRHAS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


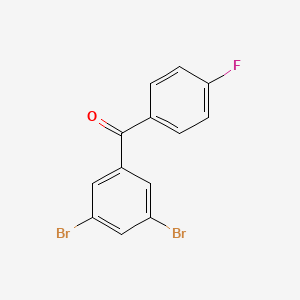
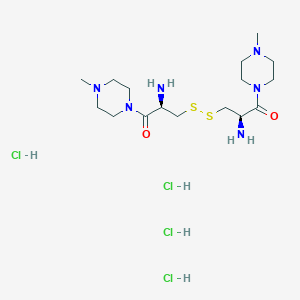
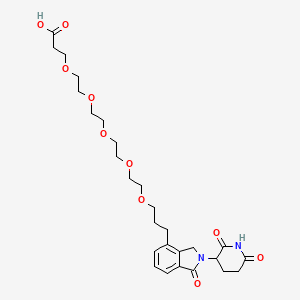
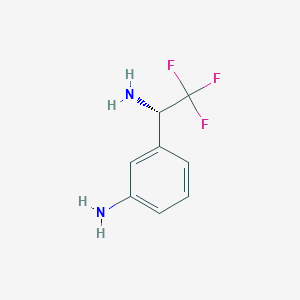


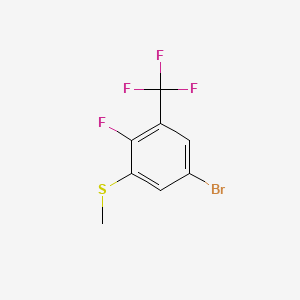
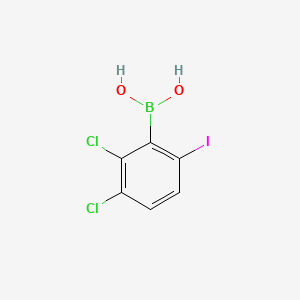
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
